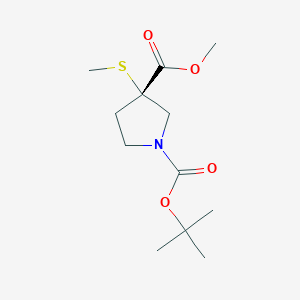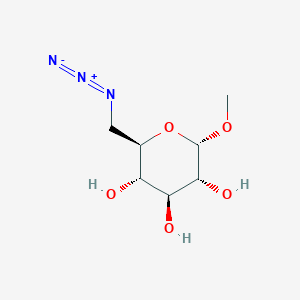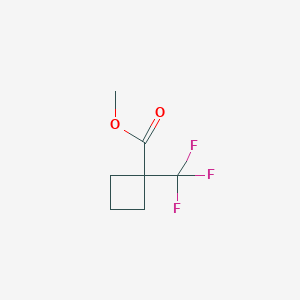
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is a chiral compound with a pyrrolidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Protection of Functional Groups: tert-Butyl and methyl ester groups are introduced to protect the carboxylate functionalities.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the ester groups can undergo hydrolysis or transesterification. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity.
類似化合物との比較
Similar Compounds
- (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
- (trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate
Uniqueness
(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C12H21NO4S |
|---|---|
分子量 |
275.37 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-methyl (3S)-3-methylsulfanylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(15)13-7-6-12(8-13,18-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 |
InChIキー |
JYEQYRQVEYTWAT-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)SC |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Oxan-2-yl)methyl]hydrazine](/img/structure/B11755103.png)
![3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11755104.png)


![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755123.png)
![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11755134.png)
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)
![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
